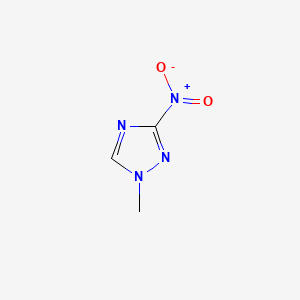

1-methyl-3-nitro-1H-1,2,4-triazole

Overview

Description

1-methyl-3-nitro-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by a methyl group at the first position and a nitro group at the third position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .

Mechanism of Action

Target of Action

Triazole compounds, in general, are known to possess important pharmacological activities such as antifungal and antiviral activities .

Mode of Action

It’s worth noting that triazole compounds often work by inhibiting key enzymes or interacting with specific receptors in the target organisms .

Biochemical Pathways

Triazole compounds are known to interfere with the biosynthesis of ergosterol, a major steroid in fungal membranes, by blocking 14-α-demethylation . This results in the accumulation of 14-α-methyl-steroids and disruption of the fungal membranes .

Pharmacokinetics

The molecular weight of 1-methyl-3-nitro-1h-1,2,4-triazole is 830919 , which could influence its pharmacokinetic properties.

Result of Action

Based on the general properties of triazole compounds, it can be inferred that the compound may lead to the disruption of cellular membranes and inhibition of key enzymes, resulting in the death of the target organisms .

Biochemical Analysis

Biochemical Properties

1-Methyl-3-nitro-1,2,4-triazole plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to bind with a variety of enzymes and receptors, influencing their activity . For instance, 1-Methyl-3-nitro-1,2,4-triazole can inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . Additionally, its interaction with proteins can lead to changes in protein conformation and function, further impacting biochemical pathways.

Cellular Effects

The effects of 1-Methyl-3-nitro-1,2,4-triazole on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to modulate the activity of key signaling molecules, leading to altered cellular responses. In cancer cells, 1-Methyl-3-nitro-1,2,4-triazole can induce apoptosis by affecting the expression of pro-apoptotic and anti-apoptotic genes . Moreover, it can disrupt cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to reduced cell proliferation.

Molecular Mechanism

At the molecular level, 1-Methyl-3-nitro-1,2,4-triazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, 1-Methyl-3-nitro-1,2,4-triazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of 1-Methyl-3-nitro-1,2,4-triazole in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, but its effects can change over time due to degradation and metabolic processes . In in vitro studies, prolonged exposure to 1-Methyl-3-nitro-1,2,4-triazole can lead to cumulative effects on cellular function, such as sustained inhibition of enzyme activity and prolonged changes in gene expression . In in vivo studies, the compound’s stability and degradation can influence its long-term effects on cellular function and overall organism health .

Dosage Effects in Animal Models

The effects of 1-Methyl-3-nitro-1,2,4-triazole vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as antimicrobial and anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and hormonal imbalances . Studies have shown that there is a threshold dose beyond which the adverse effects outweigh the therapeutic benefits . Therefore, careful dosage optimization is crucial for maximizing the compound’s efficacy while minimizing its toxicity.

Metabolic Pathways

1-Methyl-3-nitro-1,2,4-triazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo biotransformation through processes such as reduction, oxidation, and conjugation, leading to the formation of metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity . Additionally, 1-Methyl-3-nitro-1,2,4-triazole can affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways .

Transport and Distribution

The transport and distribution of 1-Methyl-3-nitro-1,2,4-triazole within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, binding proteins can facilitate the distribution of 1-Methyl-3-nitro-1,2,4-triazole within tissues, affecting its accumulation and overall bioavailability . These transport and distribution mechanisms are crucial for determining the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of 1-Methyl-3-nitro-1,2,4-triazole plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 1-Methyl-3-nitro-1,2,4-triazole can accumulate in the mitochondria, where it can exert its effects on mitochondrial enzymes and metabolic pathways . Additionally, the compound’s localization within the nucleus can influence gene expression by interacting with nuclear proteins and transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-methyl-3-nitro-1H-1,2,4-triazole can be synthesized through various methods. One common approach involves the nitration of 1-methyl-1H-1,2,4-triazole using a mixture of concentrated sulfuric and nitric acids . Another method includes the reaction of 1-methyl-1H-1,2,4-triazole with nitronium tetrafluoroborate in acetonitrile .

Industrial Production Methods: Industrial production of 1-methyl-3-nitro-1,2,4-triazole typically involves large-scale nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions: 1-methyl-3-nitro-1H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form more complex nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

Oxidation: Formation of dinitro derivatives.

Reduction: Formation of 1-methyl-3-amino-1,2,4-triazole.

Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

1-methyl-3-nitro-1H-1,2,4-triazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications, including anticancer and antiviral treatments.

Industry: Used in the development of new materials with unique properties, such as energetic materials and corrosion inhibitors

Comparison with Similar Compounds

1-Methyl-3,5-dinitro-1H-1,2,4-triazole: Similar structure but with an additional nitro group at the fifth position.

3-Nitro-1H-1,2,4-triazole: Lacks the methyl group at the first position.

1-Methyl-1H-1,2,4-triazole: Lacks the nitro group at the third position.

Uniqueness: 1-methyl-3-nitro-1H-1,2,4-triazole is unique due to the presence of both a methyl and a nitro group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name |

1-methyl-3-nitro-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c1-6-2-4-3(5-6)7(8)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEWLMFVRWMCGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181169 | |

| Record name | 1-Methyl-3-nitro-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26621-45-4 | |

| Record name | 1-Methyl-3-nitro-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026621454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-nitro-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 1-Methyl-3-nitro-1,2,4-triazole according to the provided research?

A1: The research primarily explores the use of 1-Methyl-3-nitro-1,2,4-triazole as an additive in energetic materials, specifically nanothermites, to enhance their properties. [, ]

Q2: How does 1-Methyl-3-nitro-1,2,4-triazole affect the performance of nanothermites?

A2: Studies show that adding 1-Methyl-3-nitro-1,2,4-triazole can significantly improve the explosion force (F) and burning rate (u) of certain nanothermite compositions like CuO/Al and Bi2O3/Al. [, ] This enhancement is attributed to the compound's energetic nature, contributing to the overall energy release during combustion.

Q3: Is there an optimal concentration of 1-Methyl-3-nitro-1,2,4-triazole for maximum performance enhancement?

A3: Yes, research indicates that the optimal concentration varies depending on the specific nanothermite composition and the desired outcome. For example, the Bi2O3/Al/1-Methyl-3-nitro-1,2,4-triazole mixture achieved maximum explosion force with 9% 1-Methyl-3-nitro-1,2,4-triazole. [] Exceeding this concentration can lead to decreased combustion performance.

Q4: Are there any safety concerns regarding the use of 1-Methyl-3-nitro-1,2,4-triazole in energetic materials?

A4: While the provided research focuses on performance enhancement, it highlights the need to consider safety aspects. 1-Methyl-3-nitro-1,2,4-triazole is an energetic material, and its incorporation into nanothermites might influence their sensitivity and handling risks. Further research on safety characteristics is crucial. []

Q5: What other research areas involving 1-Methyl-3-nitro-1,2,4-triazole are highlighted in the provided papers?

A6: Besides its role in energetic materials, 1-Methyl-3-nitro-1,2,4-triazole is also investigated for its use as a building block in synthesizing novel compounds, particularly 1,2,4-triazole-containing oligopeptides. [] This highlights its versatility as a chemical precursor for exploring new materials with potential applications in various fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(phenylmethyl)-1,3,4-thiadiazol-2-yl]carbamic acid methyl ester](/img/structure/B1200350.png)